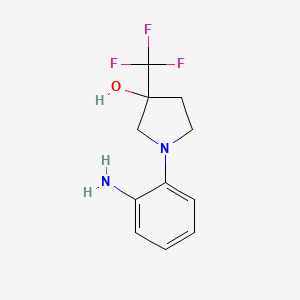
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol (1-AP-3-TFP) is an organic compound with a wide range of applications in the scientific research field. It is a trifluoromethyl pyrrolidine derivative, which is a heterocyclic compound containing nitrogen and carbon atoms. It has a molecular weight of 197.22 g/mol and a boiling point of 164°C. The compound is soluble in methanol, ethanol, and water and is insoluble in ether. 1-AP-3-TFP is used as a reagent in the synthesis of pharmaceuticals, polymers, and other organic compounds, and it has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a reagent in the synthesis of various compounds, such as the synthesis of 2-amino-3-trifluoromethylpyrrolidine derivatives and the synthesis of quinolones. In addition, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been used in the synthesis of a variety of heterocyclic compounds, such as quinolones, imidazoles, and triazoles.
Wirkmechanismus
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol acts as a nucleophile in the synthesis of various compounds. It is believed to react with electrophiles, such as halogens, to form new bonds. The reaction is believed to involve a proton transfer from the electrophile to the nitrogen atom of the 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol molecule, followed by a nucleophilic attack by the nitrogen atom on the electrophile.
Biochemical and Physiological Effects
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. In addition, it has been found to have an inhibitory effect on the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in laboratory experiments. It is a stable compound, making it suitable for long-term storage. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, it is important to note that 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a toxic compound and should be handled with care.
Zukünftige Richtungen
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has potential applications in the fields of drug discovery, materials science, and nanotechnology. For example, it could be used in the synthesis of new drugs, as well as in the development of new materials and nanomaterials. In addition, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol could be used to study the biochemical and physiological effects of drugs, as well as the effects of other compounds on the body. Finally, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol could be used to study the mechanisms of action of drugs and other compounds, as well as their potential therapeutic effects.
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-4-2-1-3-8(9)15/h1-4,17H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRNAGCLJWJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



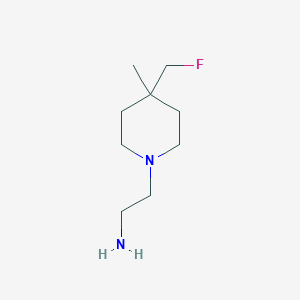


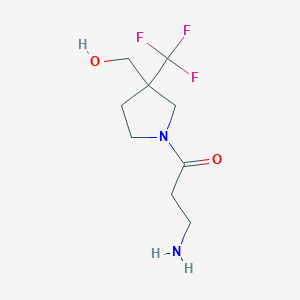

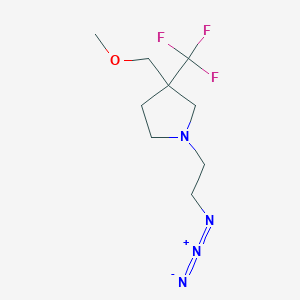
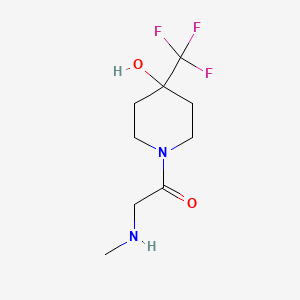
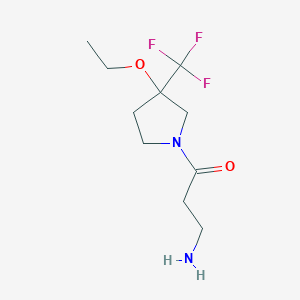
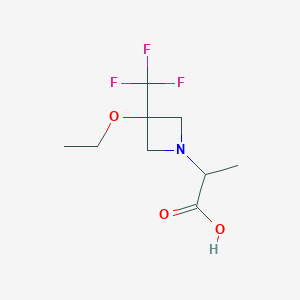


![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)
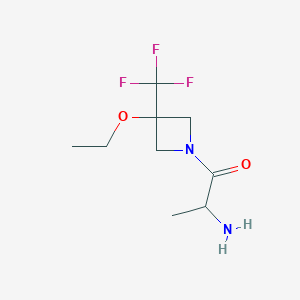
![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)